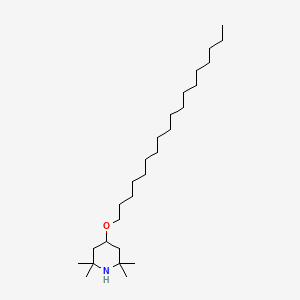
Piperidine, 2,2,6,6-tetramethyl-4-(octadecyloxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperidine, 2,2,6,6-tetramethyl-4-(octadecyloxy)-: is a chemical compound that belongs to the class of piperidines Piperidines are heterocyclic organic compounds containing a nitrogen atom in a six-membered ring This specific compound is characterized by the presence of four methyl groups at positions 2, 2, 6, and 6, and an octadecyloxy group at position 4
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Piperidine, 2,2,6,6-tetramethyl-4-(octadecyloxy)- can be achieved through several synthetic routes. One common method involves the reaction of 2,2,6,6-tetramethyl-4-piperidone with an octadecyloxy reagent under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using high-pressure reactors.
Analyse Des Réactions Chimiques
Types of Reactions: Piperidine, 2,2,6,6-tetramethyl-4-(octadecyloxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylamines in the presence of oxidants such as oxone.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, such as allylic amination and N-methylation, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Oxone as an oxidant.
Reduction: Hydrogen gas in the presence of a catalyst.
Substitution: Allylic chlorides for allylic amination, carbon dioxide, and phenylsilane for N-methylation.
Major Products Formed:
Hydroxylamines: Formed through oxidation reactions.
Allylated Tertiary Amines: Formed through allylic amination.
N-Methylated Amines: Formed through N-methylation reactions.
Applications De Recherche Scientifique
Piperidine, 2,2,6,6-tetramethyl-4-(octadecyloxy)- has several scientific research applications, including:
Chemistry: Used as a reactant in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Piperidine, 2,2,6,6-tetramethyl-4-(octadecyloxy)- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of active intermediates that interact with biological molecules. The exact molecular targets and pathways may vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
2,2,6,6-Tetramethylpiperidine: A related compound with similar structural features but without the octadecyloxy group.
2,2,6,6-Tetramethyl-4-piperidone: Another related compound used in similar applications.
Uniqueness: Piperidine, 2,2,6,6-tetramethyl-4-(octadecyloxy)- is unique due to the presence of the octadecyloxy group, which imparts distinct chemical and physical properties. This structural feature differentiates it from other piperidine derivatives and contributes to its specific applications and reactivity .
Propriétés
Numéro CAS |
104564-32-1 |
|---|---|
Formule moléculaire |
C27H55NO |
Poids moléculaire |
409.7 g/mol |
Nom IUPAC |
2,2,6,6-tetramethyl-4-octadecoxypiperidine |
InChI |
InChI=1S/C27H55NO/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-29-25-23-26(2,3)28-27(4,5)24-25/h25,28H,6-24H2,1-5H3 |
Clé InChI |
BWJKLDGAAPQXGO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCOC1CC(NC(C1)(C)C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


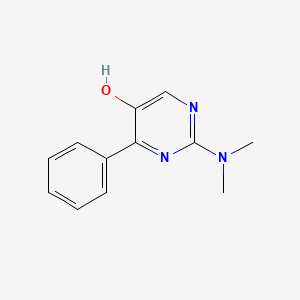
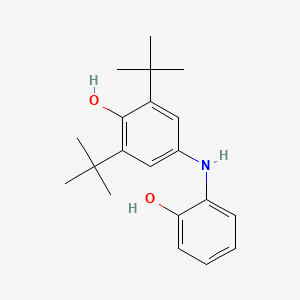
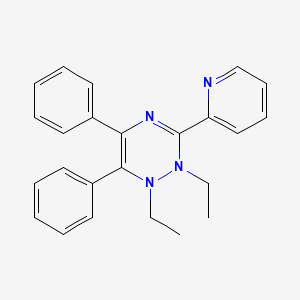
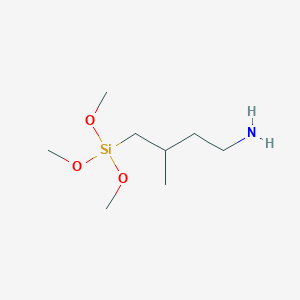


![[4-(Pyridin-4-yl)phenyl]acetonitrile](/img/structure/B14319403.png)
![Pyridine, 2-[[(4-methylphenyl)methyl]thio]-](/img/structure/B14319413.png)
arsanium bromide](/img/structure/B14319428.png)
![[1]Benzopyrano[3,2-b][1,4]benzoxazine](/img/structure/B14319429.png)
![7,7-Dibromo-3,4-dimethylidenebicyclo[4.1.0]heptane](/img/structure/B14319438.png)
![N~1~,N~2~-Dibutyl-N~1~,N~2~-bis[4-(2-phenylethenyl)phenyl]ethane-1,2-diamine](/img/structure/B14319439.png)
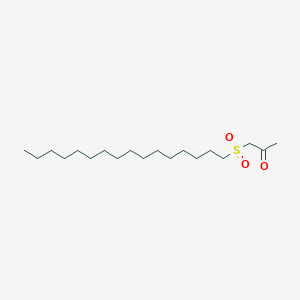
![Pyridine, 2-[(4-methylphenyl)azo]-](/img/structure/B14319453.png)
